molecular formula C14H19N3O5S B2697728 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide CAS No. 477890-00-9

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No. B2697728
CAS RN: 477890-00-9
M. Wt: 341.38
InChI Key: IFICMIQELDFYSV-OQLLNIDSSA-N
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Description

The compound is an organic molecule that contains a thiazinan ring (a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom), which is often found in various pharmaceuticals . The molecule also contains a hydrazide group (-CONHNH2), which is a common feature in many organic compounds with biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the thiazinan ring and the hydrazide group. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of the hydrazide group suggests that the compound may form hydrogen bonds, which could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Sah et al. (2014) explored the synthesis of formazans from a Mannich base related to the compound , demonstrating its potential as an antimicrobial agent. The synthesized compounds showed moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger.

Nonlinear Optical Properties

The research by Naseema et al. (2010) investigated the nonlinear optical properties of similar hydrazones, revealing potential applications in optical devices like limiters and switches. They found that these compounds show two-photon absorption, suggesting their utility in advanced optical applications.

Anticancer and Chemotherapeutic Applications

A study by Kaya et al. (2017) focused on the design and synthesis of hydrazide and oxadiazole derivatives, including compounds structurally related to the target molecule. These compounds exhibited significant antimicrobial activity and were also evaluated for their antiproliferative activity against human tumor cell lines, suggesting their potential as chemotherapeutic agents.

Antioxidant Properties

A study by Kuş et al. (2008) on similar benzimidazole derivatives indicated good scavenging activity of DPPH radical, highlighting the potential antioxidant properties of these compounds. This suggests that the target compound might also possess antioxidant capabilities.

Anti-HIV-1 Activity

Research by Aslam et al. (2014) on related acetohydrazides demonstrated anti-HIV-1 activity in some compounds, suggesting a potential research direction for the compound in the context of HIV-1 treatment or prevention.

Antibacterial and Antifungal Activity

A study by Saeed and Mumtaz (2017) showed that isochroman-triazole and thiadiazole conjugates, structurally related to the target compound, exhibit moderate to good antibacterial and antifungal activity, suggesting similar properties for the compound of interest.

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-22-12-2-3-13(18)11(8-12)9-15-16-14(19)10-17-4-6-23(20,21)7-5-17/h2-3,8-9,18H,4-7,10H2,1H3,(H,16,19)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFICMIQELDFYSV-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333140
Record name 2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477890-00-9
Record name 2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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